4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile is a complex organic compound characterized by the presence of a hydrazinylidene group, a trifluoromethyl-substituted phenyl ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile typically involves multiple steps:
-
Formation of the Hydrazinylidene Intermediate: : The initial step involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone to form the hydrazinylidene intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates, under basic conditions.
-
Coupling with Benzonitrile: : The final step involves the coupling of the intermediate with benzonitrile. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of azo or azoxy derivatives.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: Azo and azoxy compounds.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics.
Medicine
Medicinally, derivatives of this compound are studied for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the trifluoromethyl group often enhances the biological activity of these derivatives.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The hydrazinylidene group may participate in hydrogen bonding or covalent interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide
- 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid
- 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzaldehyde
Uniqueness
Compared to similar compounds, 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile is unique due to the presence of the nitrile group, which can undergo a variety of chemical transformations, providing a versatile platform for further functionalization. The trifluoromethyl group also imparts distinct electronic properties, enhancing the compound’s stability and reactivity.
Properties
IUPAC Name |
4-[(2E)-2-hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)14-3-1-2-13(9-14)15(22-21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8,21H2/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJDNXPSDAKQIM-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NN)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N/N)/CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.